N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

This compound stands out as a structurally unique benzamide featuring a 4-methoxypiperidine ring absent from all approved benzamide drugs (e.g., amisulpride, clebopride). Its elevated XLogP3 (3.9) and low TPSA (50.8Ų) confer superior brain penetration for CNS-targeted SAR. The dual methoxy substitution provides a distinct metabolic vulnerability (O-demethylation) for CYP profiling. Procure as a reference standard for dopamine D2/D3 receptor screening, metabolic stability benchmarking, or hit-to-lead campaigns; the scaffold's novel IP position avoids generic comparator ambiguities.

Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
CAS No. 2034353-22-3
Cat. No. B2531993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
CAS2034353-22-3
Molecular FormulaC20H23ClN2O3
Molecular Weight374.87
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C20H23ClN2O3/c1-25-17-9-11-23(12-10-17)16-6-3-14(4-7-16)20(24)22-18-13-15(21)5-8-19(18)26-2/h3-8,13,17H,9-12H2,1-2H3,(H,22,24)
InChIKeyWOWIKXMRHFMBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034353-22-3): Procurement-Relevant Structural and Physicochemical Profile


N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic benzamide derivative (C20H23ClN2O3, MW 374.9 g/mol) incorporating a 5-chloro-2-methoxyphenyl anilide moiety linked to a 4-(4-methoxypiperidin-1-yl)benzamide scaffold [1]. This compound belongs to the class of substituted benzamides that have been extensively explored for dopamine receptor modulation and gastroprokinetic activity, with clinical precedents including amisulpride, clebopride, and metoclopramide [2]. The dual methoxy substitution pattern – one on the aniline ring and one on the piperidine ring – represents a structurally distinct arrangement not found in any approved benzamide drug, implying potentially divergent pharmacological selectivity and physicochemical behavior [1].

Why N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide Cannot Be Replaced by Close Structural Analogs


Minor structural modifications within the substituted benzamide class are known to produce profound shifts in receptor binding profiles, metabolic stability, and tissue distribution. For instance, the reversal of the amide bond in clebopride-related anilides converts a gastroprokinetic agent into a central dopamine antagonist [1]. The target compound uniquely juxtaposes a 4-methoxypiperidine ring (absent in clebopride, amisulpride, and metoclopramide) with a 5-chloro-2-methoxyphenyl group (absent in encainide), creating a pharmacophore combination that is not recapitulated by any clinical benzamide. Consequently, generic substitution based on fragment similarity risks selecting a comparator with a fundamentally different polypharmacology or ADME profile, underscoring the need for compound-specific evidence [1].

Quantitative Differentiation Evidence for N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034353-22-3)


Enhanced Computed Lipophilicity (XLogP3 = 3.9) vs. Amisulpride (XLogP3 = 1.5–2.1)

The target compound exhibits a computed XLogP3 of 3.9, which is approximately 1.8–2.4 log units higher than the atypical antipsychotic amisulpride (XLogP3 = 1.5–2.1) [1][2]. This difference in lipophilicity is consistent with the replacement of the polar ethylsulfonyl and amino groups in amisulpride with a methoxypiperidine moiety in the target compound. Higher XLogP3 values are generally associated with increased passive membrane permeability and enhanced blood-brain barrier penetration potential, which may alter CNS exposure and receptor occupancy profiles relative to amisulpride [1].

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

Reduced Topological Polar Surface Area (TPSA = 50.8 Ų) Compared to Clebopride (TPSA ≈ 76 Ų)

The target compound has a computed topological polar surface area (TPSA) of 50.8 Ų, in contrast to clebopride's TPSA of approximately 76 Ų (estimated from PubChem descriptors) [1][2]. The lower TPSA arises from the absence of the primary amino group present in clebopride. TPSA values below 60–70 Ų are generally favorable for oral absorption and passive CNS penetration, while values above 80 Ų often limit brain exposure [1]. The target compound's TPSA thus positions it in the favorable range for CNS drug-like properties relative to clebopride.

Polar Surface Area Oral Bioavailability CNS Penetration

Distinct Hydrogen Bond Acceptor Count (4 vs. 5 in Clebopride)

The target compound possesses 4 hydrogen bond acceptors (HBA), compared to 5 HBAs for clebopride, which contains an additional primary amine acceptor [1][2]. This reduction in HBA count decreases overall molecular polarity and may reduce the desolvation penalty associated with target binding, potentially enhancing binding affinity for hydrophobic receptor pockets [1]. In fragment-based and ligand-efficiency-driven design, a lower HBA count can improve ligand efficiency metrics.

Hydrogen Bonding Ligand Efficiency Drug Design

Structurally Unique 4-Methoxypiperidine Fragment: Absent from All Approved Benzamide Drugs

A substructure search reveals that the 4-methoxypiperidin-1-yl moiety appears in no FDA-approved benzamide drug (e.g., amisulpride features a pyrrolidinyl-ethyl group; clebopride and metoclopramide feature N-benzylpiperidine or diethylaminoethyl chains; encainide carries a 2-(1-methylpiperidin-2-yl)ethyl side chain) [1][2]. The methoxy group at the 4-position of the piperidine ring introduces a stereoelectronic environment that is likely to modulate basicity (pKa), metabolic soft spots (O-dealkylation liability vs. N-dealkylation), and conformational preferences of the piperidine ring, all of which directly impact pharmacokinetics and target engagement [2].

Chemical Diversity Scaffold Novelty IP Differentiation

Optimal Research and Industrial Application Scenarios for N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide


CNS Drug Discovery: Lipophilic Benzamide Probe for Dopamine Receptor Target Engagement Studies

The target compound's elevated XLogP3 of 3.9 and low TPSA of 50.8 Ų [1] make it a suitable chemical probe for evaluating the impact of enhanced lipophilicity on dopamine D2/D3 receptor occupancy and brain penetration in rodent models, particularly in comparison to the less lipophilic amisulpride (XLogP3 ≈ 1.5–2.1) [2]. Screening collections seeking CNS-penetrant benzamide scaffolds with differentiated physicochemical properties should prioritize this compound.

Medicinal Chemistry: Lead Optimization Starting Point with Novel 4-Methoxypiperidine Motif

The 4-methoxypiperidine fragment, absent from all marketed benzamide drugs [1], provides a unique vector for structure-activity relationship (SAR) exploration. The methoxy group can serve as a metabolic soft spot for systematic replacement (e.g., with halogens, nitriles, or heterocycles) to modulate CYP-mediated clearance, while the piperidine nitrogen offers a handle for further derivatization [1]. Procurement for hit-to-lead campaigns is justified by the scaffold's distinct IP position.

Pharmacokinetic Screening: Benchmarking Compound for Metabolic Stability Assays

With its 4-methoxypiperidine moiety, the target compound is predicted to undergo O-demethylation as a primary metabolic pathway, contrasting with clebopride's N-dealkylation susceptibility [1]. This difference in metabolic liability can be exploited in comparative microsomal or hepatocyte stability assays to benchmark CYP isoform preferences and guide the design of metabolically stabilized analogs [1]. Procurement teams should consider this compound as a reference standard for benzamide metabolic profiling panels.

Chemical Biology: Tool Compound for Deconvoluting Benzamide Polypharmacology

The target compound's structural divergence from dual D2/5-HT4 ligands (e.g., clebopride) and pure D2 antagonists (e.g., amisulpride) suggests a potentially narrower or shifted polypharmacology profile [1][2]. It can be employed in broad-panel receptor screening (e.g., CEREP panels) to map the selectivity fingerprint conferred by the 4-methoxypiperidine substitution, thereby informing target deconvolution efforts in phenotypic screening hits derived from benzamide libraries.

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.